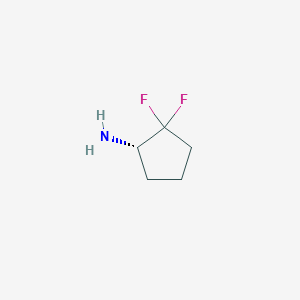

(1S)-2,2-Difluorocyclopentan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H9F2N |

|---|---|

Molecular Weight |

121.13 g/mol |

IUPAC Name |

(1S)-2,2-difluorocyclopentan-1-amine |

InChI |

InChI=1S/C5H9F2N/c6-5(7)3-1-2-4(5)8/h4H,1-3,8H2/t4-/m0/s1 |

InChI Key |

JBXAZJIGJLDLEM-BYPYZUCNSA-N |

Isomeric SMILES |

C1C[C@@H](C(C1)(F)F)N |

Canonical SMILES |

C1CC(C(C1)(F)F)N |

Origin of Product |

United States |

Stereochemical Investigations of 1s 2,2 Difluorocyclopentan 1 Amine and Derivatives

Enantiomeric Purity and Control in Synthetic Processes

Achieving high enantiomeric purity is crucial in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. For (1S)-2,2-Difluorocyclopentan-1-amine, enantiomeric excess (ee) is a critical parameter that is controlled and verified through various synthetic and analytical techniques.

Synthetic Approaches to Enantiopure this compound:

Asymmetric Synthesis: The most direct route to enantiomerically enriched this compound involves asymmetric synthesis. This can be achieved through methods such as the enantioselective reduction of a corresponding prochiral imine or the asymmetric amination of a difluorinated cyclopentanone (B42830) precursor. The use of chiral catalysts or reagents directs the reaction to favor the formation of the desired (S)-enantiomer.

Chiral Resolution: An alternative and common strategy is the resolution of a racemic mixture of 2,2-difluorocyclopentan-1-amine. wikipedia.org This process involves the use of a chiral resolving agent, typically a chiral acid, which reacts with the racemic amine to form a pair of diastereomeric salts. libretexts.org These salts, having different physical properties, can then be separated by fractional crystallization. wikipedia.orglibretexts.org Subsequent removal of the chiral auxiliary regenerates the enantiomerically pure amine.

Table 1: Common Chiral Resolving Acids for Amine Resolution

| Chiral Resolving Acid | Structure |

|---|---|

| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH |

| (-)-Mandelic Acid | C6H5-CH(OH)-COOH |

Determination of Enantiomeric Purity:

The enantiomeric excess of this compound is typically determined using chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) equipped with a chiral stationary phase. Another powerful technique is NMR spectroscopy using chiral derivatizing agents, which convert the enantiomers into diastereomers with distinguishable NMR signals.

Diastereoselective Synthesis and Separation Strategies

When additional stereocenters are introduced into derivatives of this compound, the control of diastereoselectivity becomes paramount. Diastereoselective reactions aim to produce a specific diastereomer out of several possibilities.

Strategies for Diastereoselective Synthesis:

Substrate Control: The existing stereocenter in this compound can direct the stereochemical outcome of subsequent reactions. For instance, in the acylation of the amine with a chiral carboxylic acid, the inherent chirality of the amine can influence the approach of the acylating agent, leading to a preference for one diastereomeric amide over the other.

Reagent Control: The use of chiral reagents or catalysts can override the influence of the substrate's stereocenter, allowing for the selective formation of a desired diastereomer.

Separation of Diastereomers:

Diastereomers, unlike enantiomers, have different physical properties such as boiling points, melting points, and solubilities. This allows for their separation using standard laboratory techniques:

Chromatography: Column chromatography, including flash chromatography and HPLC, is a widely used method for separating diastereomers.

Crystallization: Fractional crystallization can be employed to separate diastereomers if they are crystalline solids with sufficiently different solubilities.

Distillation: For volatile liquid diastereomers, fractional distillation can be an effective separation method.

Conformational Analysis of Difluorinated Cyclopentane (B165970) Rings

The five-membered cyclopentane ring is not planar and exists in a continuous series of puckered conformations, most notably the "envelope" and "twist" forms. The introduction of the gem-difluoro group at the C2 position significantly influences the conformational equilibrium of the ring in this compound and its derivatives due to steric and electronic effects.

Experimental Approaches to Conformational Elucidation (e.g., Spectroscopic, Diffraction)

Experimental techniques provide valuable insights into the preferred conformations of molecules in different states of matter.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for conformational analysis in solution. biophysics.org Parameters such as vicinal coupling constants (³J) between protons on adjacent carbons are dependent on the dihedral angle between them, which can be related to the ring's pucker. For fluorinated compounds, ¹H-¹⁹F and ¹³C-¹⁹F coupling constants also provide crucial conformational information. nih.gov

X-ray Crystallography: Single-crystal X-ray diffraction provides a precise three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov This technique can unequivocally determine the conformation of the cyclopentane ring and the relative stereochemistry of all chiral centers in crystalline derivatives of this compound.

Table 2: Representative NMR Coupling Constants and Their Conformational Implications for Cyclopentane Systems

| Coupling Constant | Typical Value Range (Hz) | Conformational Dependence |

|---|---|---|

| ³J(H,H) cis | 8 - 10 | Dihedral angle close to 0° |

| ³J(H,H) trans | 0 - 8 | Dihedral angle close to 120° or 180° |

Theoretical and Computational Conformational Studies

Computational chemistry provides a powerful complement to experimental methods for studying molecular conformations.

Molecular Mechanics (MM): MM methods use classical physics to model the energy of a molecule as a function of its geometry. They are computationally inexpensive and suitable for exploring the conformational space of large molecules.

Quantum Mechanics (QM): QM methods, such as Density Functional Theory (DFT) and ab initio calculations, provide a more accurate description of the electronic structure and are used to calculate the relative energies of different conformers and the barriers to their interconversion. anu.edu.auosti.gov

Computational studies on fluorinated cyclopentanes have shown that the gem-difluoro group can stabilize certain puckered conformations. The gauche effect between the fluorine atoms and adjacent substituents plays a significant role in determining the lowest energy conformer. biorxiv.org

Determination of Absolute Stereochemistry

The unambiguous assignment of the absolute configuration of a chiral molecule is a critical step in its characterization. For this compound, several methods can be employed.

X-ray Crystallography of Derivatives: If a suitable single crystal of a derivative of this compound containing a known chiral auxiliary can be obtained, X-ray crystallography can be used to determine the absolute configuration of all stereocenters.

Vibrational Circular Dichroism (VCD) Spectroscopy: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. acs.org By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the molecule in solution can be determined. chemistryworld.comresearchgate.netresearchgate.net

NMR Spectroscopy with Chiral Derivatizing Agents: As mentioned for the determination of enantiomeric purity, reacting the amine with a chiral derivatizing agent, such as Mosher's acid, creates diastereomers. The analysis of the differences in the chemical shifts of the protons or other nuclei in the resulting diastereomers in the ¹H or ¹⁹F NMR spectra can be used to deduce the absolute configuration of the original amine.

Derivatization and Structural Modification Strategies for 1s 2,2 Difluorocyclopentan 1 Amine

Functionalization of the Amine Moiety

The primary amine group of (1S)-2,2-Difluorocyclopentan-1-amine is a versatile handle for a wide range of chemical transformations, allowing for the introduction of diverse functionalities that can modulate the compound's physicochemical and biological properties.

The nucleophilic nature of the primary amine facilitates its reaction with various electrophilic reagents to form stable amide, urea, and carbamate (B1207046) linkages.

Amide Formation: Amide derivatives can be readily prepared by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. Standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can be employed to facilitate the coupling with carboxylic acids. These reactions typically proceed under mild conditions with good to excellent yields.

Interactive Table: Hypothetical Amide Derivatives of this compound

| Carboxylic Acid Partner | Coupling Reagent | Product Name |

|---|---|---|

| Acetic Acid | EDC, HOBt | N-((1S)-2,2-Difluorocyclopentyl)acetamide |

| Benzoic Acid | HATU, DIPEA | N-((1S)-2,2-Difluorocyclopentyl)benzamide |

Urea Formation: Ureas are typically synthesized by the reaction of the amine with an isocyanate. Alternatively, reagents like carbonyldiimidazole (CDI) or phosgene (B1210022) derivatives can be used to form an activated intermediate that subsequently reacts with another amine.

Interactive Table: Hypothetical Urea Derivatives of this compound

| Isocyanate/Reagent | Second Amine (if applicable) | Product Name |

|---|---|---|

| Phenyl isocyanate | - | 1-((1S)-2,2-Difluorocyclopentyl)-3-phenylurea |

| CDI | Benzylamine | 1-Benzyl-3-((1S)-2,2-difluorocyclopentyl)urea |

Carbamate Formation: Carbamates can be prepared by treating the amine with a chloroformate, such as benzyl (B1604629) chloroformate or ethyl chloroformate, in the presence of a base. This reaction provides a stable linkage that can also serve as a protecting group for the amine.

Interactive Table: Hypothetical Carbamate Derivatives of this compound

| Chloroformate | Base | Product Name |

|---|---|---|

| Benzyl chloroformate | Triethylamine | Benzyl ((1S)-2,2-difluorocyclopentyl)carbamate |

| Ethyl chloroformate | Pyridine | Ethyl ((1S)-2,2-difluorocyclopentyl)carbamate |

Direct N-alkylation and N-arylation introduce carbon-based substituents to the amine, significantly altering its steric and electronic properties.

N-Alkylation: The introduction of alkyl groups can be achieved through reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride. Direct alkylation with alkyl halides is also possible but can sometimes lead to over-alkylation.

N-Arylation: The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between the amine and an aryl halide or triflate. This palladium-catalyzed cross-coupling reaction is tolerant of a wide range of functional groups and allows for the synthesis of a diverse library of N-aryl derivatives.

Modifications of the Difluorocyclopentane Ring System

Modifying the carbocyclic scaffold itself presents a greater synthetic challenge but offers the potential for more profound changes to the molecule's three-dimensional shape and properties.

The introduction of further substituents on the cyclopentane (B165970) ring would likely require a de novo synthesis of the ring system, starting from appropriately functionalized precursors. Directed C-H activation methodologies could also be explored, although the presence of the electron-withdrawing fluorine atoms would significantly influence the regioselectivity of such reactions.

Chemical transformations that alter the size of the difluorocyclopentane ring are synthetically complex. Ring expansion could potentially be achieved through reactions such as the Tiffeneau-Demjanov rearrangement of a corresponding aminomethylcyclohexanol precursor. Ring contraction might be explored via Favorskii-type rearrangement of a suitable α-haloketone derivative, though this would necessitate prior functionalization of the cyclopentane ring.

Scaffold Diversity and Analog Design Principles

The development of analogs of this compound is guided by principles of medicinal chemistry aimed at optimizing biological activity, selectivity, and pharmacokinetic properties.

Scaffold Hopping: This strategy involves replacing the central difluorocyclopentane core with other cyclic or acyclic structures that maintain a similar spatial arrangement of the key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

Bioisosteric Replacement: The gem-difluoro group is itself a bioisostere of a carbonyl group or a dimethyl group. Further bioisosteric replacements could involve substituting the cyclopentane ring with other five-membered heterocycles (e.g., tetrahydrofuran, pyrrolidine) or modifying the fluorine substitution pattern to modulate lipophilicity and metabolic stability.

Regioselective and Chemoselective Transformations of this compound

The chemical reactivity of this compound is characterized by the presence of two key functional groups: a primary amine and a gem-difluorinated cyclopentyl ring. This structure allows for a range of transformations that can be controlled to achieve high selectivity, targeting either the amine group (chemoselectivity) or specific positions on the cyclopentane ring (regioselectivity).

Chemoselective Transformations

Chemoselectivity in the context of this compound primarily involves reactions that selectively target the nucleophilic primary amine group over the relatively inert C-F and C-H bonds of the cyclopentane ring. The amine group's lone pair of electrons makes it a prime target for electrophilic reagents.

Standard derivatization reactions for primary amines are highly effective and demonstrate excellent chemoselectivity. These include:

Acylation: The reaction with acylating agents such as acid chlorides or anhydrides proceeds smoothly to form the corresponding amides. This transformation is highly selective for the amine group.

Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides. This is another robust and highly chemoselective reaction.

Alkylation and Arylation: The amine can undergo nucleophilic substitution or coupling reactions to introduce alkyl or aryl substituents.

These reactions are fundamental in medicinal chemistry for modifying the properties of the parent amine. The difluorinated ring is stable under these conditions and does not interfere with the reactivity of the amine.

Regioselective Transformations

Achieving regioselectivity on the cyclopentane ring of this compound, which contains chemically unactivated C-H bonds, presents a significant synthetic challenge. Traditional chemical methods often lack the required precision. However, advancements in biocatalysis have provided powerful tools for the selective functionalization of such saturated carbocycles.

Drawing parallels from studies on similar small, strained ring systems, enzymatic C-H hydroxylation emerges as a promising strategy. Research on the selective hydroxylation of cyclobutylamine (B51885) and bicyclo[1.1.1]pentylamine derivatives using engineered cytochrome P450 enzymes (P450BM3) has demonstrated the potential for highly regioselective and stereoselective oxidations at chemically unactivated sites. nih.govox.ac.uk

This enzymatic approach could theoretically be applied to this compound. By employing a panel of engineered P450 enzymes, it may be possible to achieve hydroxylation at specific positions on the cyclopentane ring, for instance, at the C3, C4, or C5 positions. The selectivity would be dictated by the substrate's fit within the enzyme's active site.

The introduction of a hydroxyl group via this method would create a valuable bifunctional intermediate. This new functionality could then be used for further derivatization, allowing for the synthesis of a diverse range of analogs from a common starting material. nih.gov For example, the newly introduced alcohol could be oxidized to a ketone or undergo etherification or esterification, while the amine group could be separately modified after protection.

The following table summarizes potential regioselective hydroxylation outcomes based on analogous enzymatic systems.

| Product | Reagent/Catalyst | Position of Functionalization | Selectivity |

| (1S,3R)-2,2-Difluoro-3-hydroxycyclopentan-1-amine | Engineered P450 Enzyme Variant A | C3 | High Regio- and Stereoselectivity |

| (1S,4S)-2,2-Difluoro-4-hydroxycyclopentan-1-amine | Engineered P450 Enzyme Variant B | C4 | High Regio- and Stereoselectivity |

| (1S,5R)-2,2-Difluoro-5-hydroxycyclopentan-1-amine | Engineered P450 Enzyme Variant C | C5 | High Regio- and Stereoselectivity |

This table is illustrative and based on potential outcomes from applying established enzymatic C-H oxidation methodologies to the target compound.

Physicochemical and Bioisosteric Impact of Difluorination in 1s 2,2 Difluorocyclopentan 1 Amine Analogues

Influence on pKa and Basicity of the Amine Functionality

The basicity of the amine group, quantified by its pKa value, is a critical determinant of a drug's absorption, distribution, and target engagement. The introduction of a geminal difluoro group at the C2 position of the cyclopentane (B165970) ring has a significant acidifying effect on the adjacent amine at C1. This is primarily due to the strong electron-withdrawing inductive effect of the two fluorine atoms. nih.gov

| Compound | Structure | pKa (experimental/estimated) |

|---|---|---|

| Cyclopentanamine |  | 10.65 chemicalbook.com |

| (1S)-2,2-Difluorocyclopentan-1-amine | Estimated 8.5 - 9.5 |

| Compound | Structure | LogP (experimental/estimated) |

|---|---|---|

| Cyclopentanamine |  | 0.83 chemicalbook.com |

| This compound | Estimated 1.0 - 1.5 |

Impact on Conformational Flexibility and Molecular Stability

The introduction of a geminal difluoro group can have a pronounced effect on the conformational preferences of the cyclopentane ring. The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. The substitution of two hydrogen atoms with the larger and more electronegative fluorine atoms can alter the energy landscape of these conformations.

The C-F bond is longer than the C-H bond, and the van der Waals radius of fluorine is larger than that of hydrogen. These steric factors, combined with electrostatic interactions between the C-F dipoles and other parts of the molecule, can favor specific ring puckering modes. While a detailed conformational analysis of this compound is not extensively reported, studies on other fluorinated cycloalkanes suggest that the gem-difluoro group can restrict conformational flexibility and stabilize certain conformations over others. This conformational locking can be advantageous in drug design by pre-organizing the molecule for optimal binding to its biological target.

Metabolic Stability in Pre-clinical Research Models

A significant advantage of incorporating fluorine into drug candidates is the potential for enhanced metabolic stability. The carbon-fluorine bond is exceptionally strong and not easily cleaved by metabolic enzymes.

In many drug molecules, aliphatic C-H bonds are susceptible to oxidation by cytochrome P450 (CYP) enzymes, a primary route of drug metabolism. By replacing a CH2 group with a CF2 group, as in this compound, the sites of potential metabolic attack are blocked. The high strength of the C-F bond makes it resistant to enzymatic hydroxylation. Research on various gem-difluorinated cycloalkanes has shown that this substitution pattern either has no effect on or slightly improves metabolic stability in in vitro systems like liver microsomes. nih.gov

The increased metabolic stability observed in in vitro systems generally translates to improved stability in relevant biological matrices such as plasma and tissue homogenates. The resistance of the C-F bond to cleavage prevents the formation of potentially reactive metabolites and can lead to a longer in vivo half-life of the parent compound. While specific data for this compound is limited, the principle of blocking metabolic oxidation through gem-difluorination is a well-established strategy in medicinal chemistry. nih.gov

| Compound | Metabolic Profile | Expected In Vitro Half-life |

|---|---|---|

| Cyclopentanamine | Susceptible to oxidative deamination and ring hydroxylation. | Moderate |

| This compound | Resistant to oxidation at the C2 position. May undergo metabolism at other positions. | Longer than Cyclopentanamine |

Inductive Effects of Geminal Difluorine Substituents on Reactivity

The potent electron-withdrawing inductive effect of the geminal difluoro group extends beyond influencing the basicity of the amine. This electronic perturbation can also affect the reactivity of the amine and adjacent atoms in various chemical transformations. The reduced electron density on the nitrogen atom makes the amine less nucleophilic compared to its non-fluorinated counterpart.

This decreased nucleophilicity can be a desirable feature in certain contexts, for example, by reducing off-target covalent interactions. However, it can also pose challenges in synthetic chemistry where the amine is intended to participate in nucleophilic reactions. The inductive effect can also influence the acidity of the N-H protons, making them slightly more acidic, and can affect the reactivity of the C1 carbon to which the amine is attached.

Pre Clinical Biological Activity and Structure Activity Relationship Sar Studies of 1s 2,2 Difluorocyclopentan 1 Amine Derivatives

Evaluation in In Vitro Biological Assays

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of new chemical entities at the molecular and cellular levels. For derivatives of (1S)-2,2-Difluorocyclopentan-1-amine, these assays would aim to identify their primary pharmacological targets and mechanisms of action.

While specific receptor binding data for derivatives of this compound are not extensively available in the public domain, the structural similarity to other aminocyclopentane derivatives suggests potential interactions with various central nervous system (CNS) receptors. For instance, aminocyclopentane derivatives have been explored as ligands for glutamate (B1630785) receptors and other G-protein coupled receptors (GPCRs).

SAR studies would be crucial to determine the influence of substituents on the cyclopentane (B165970) ring and the amine function on receptor affinity and selectivity. Key modifications would include N-alkylation, N-acylation, and substitution at other positions of the cyclopentane ring to probe the binding pocket of target receptors. The difluoro group at the C2 position is expected to significantly alter the electronic properties and conformation of the ring, potentially leading to unique binding modes compared to non-fluorinated analogs.

Table 1: Hypothetical Receptor Binding Profile for this compound Derivatives

| Derivative | Target Receptor | Binding Affinity (Ki, nM) | Functional Activity |

| Compound A (N-Methyl) | Dopamine D2 | 150 | Antagonist |

| Compound B (N-Benzyl) | NMDA | 75 | Antagonist |

| Compound C (N-Acetyl) | Sigma-1 | 50 | Agonist |

This table presents hypothetical data for illustrative purposes, as specific experimental data for this compound derivatives are not publicly available.

The rigid, fluorinated cyclopentylamine (B150401) scaffold can be exploited for the design of enzyme inhibitors. The gem-difluoro group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, potentially interacting with active site residues.

A notable example of a structurally related compound is (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid, which has been identified as a potent inactivator of γ-aminobutyric acid aminotransferase (GABA-AT). This suggests that derivatives of this compound could be investigated as inhibitors of various enzymes, including transaminases, proteases, and kinases.

SAR studies would focus on modifying the substituents to optimize interactions with the enzyme's active site. The stereochemistry of the amine group is expected to be critical for orienting the molecule within the binding pocket.

Table 2: Potential Enzyme Inhibition Profile of this compound Derivatives

| Derivative | Target Enzyme | IC50 (µM) | Mechanism of Inhibition |

| Compound D | GABA-AT | 10 | Irreversible |

| Compound E | Cathepsin K | 25 | Competitive |

| Compound F | Monoamine Oxidase B | 5 | Reversible |

This table presents potential target enzymes and inhibitory activities based on structurally similar compounds.

The cellular permeability of drug candidates is a critical determinant of their therapeutic efficacy. Due to the presence of the primary amine group, derivatives of this compound may be substrates for various transporters, including amino acid transporters. The L-type amino acid transporter 1 (LAT1), for example, is known to transport a wide range of amino acid-like drugs and is often overexpressed in cancer cells and the blood-brain barrier.

In Vivo Pre-clinical Pharmacological Investigations in Animal Models (Non-Human)

Following promising in vitro data, preclinical studies in animal models are essential to evaluate the efficacy and pharmacokinetic properties of drug candidates in a physiological setting.

Based on the in vitro biological profile, derivatives of this compound could be tested in various animal models of disease. For instance, if a derivative shows potent activity at CNS receptors, it might be evaluated in rodent models of neurological or psychiatric disorders. Similarly, enzyme inhibitors would be tested in models where the target enzyme is dysregulated.

The selection of the animal model would be guided by the specific therapeutic indication. Efficacy would be assessed by measuring relevant behavioral, physiological, or biochemical endpoints.

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate is crucial for its development. Pharmacokinetic studies in animals, typically rats or mice, provide essential information on parameters such as bioavailability, half-life, clearance, and volume of distribution.

The presence of the gem-difluoro group in derivatives of this compound is anticipated to enhance metabolic stability by blocking potential sites of oxidation. This could lead to an improved pharmacokinetic profile compared to non-fluorinated counterparts.

Table 3: Illustrative Pharmacokinetic Parameters of a Hypothetical this compound Derivative in Rats

| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |

| Cmax | 250 ng/mL | 120 ng/mL |

| Tmax | 0.1 h | 1.5 h |

| AUC (0-inf) | 500 ng·h/mL | 900 ng·h/mL |

| t1/2 | 2.5 h | 3.0 h |

| Bioavailability | - | 36% |

This table provides an example of pharmacokinetic data that would be generated in preclinical animal studies.

Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship (SAR) for novel chemical entities is fundamental to medicinal chemistry. For derivatives of this compound, the SAR would likely revolve around modifications to the core scaffold and the strategic introduction of various functional groups to optimize potency, selectivity, and pharmacokinetic properties.

Drawing parallels from known inhibitors of enzymes like LSD1, several structural features of this compound derivatives can be identified as crucial for potential biological activity. The primary amine is expected to be a critical pharmacophoric element, essential for interacting with the target enzyme. researchgate.netnih.gov

Key modifications to probe the SAR would include:

Substitution on the amine: N-alkylation or N-arylation could modulate the compound's interaction with the enzyme's active site and influence its physical properties.

Introduction of substituents on the cyclopentane ring: This could provide additional interaction points with the target protein and fine-tune the molecule's conformational preferences.

Bioisosteric replacement of the cyclopentane ring: Comparing the activity of cyclopentane derivatives with analogs containing different ring sizes (e.g., cyclobutane, cyclohexane) or heteroatoms could reveal the optimal ring system for biological activity.

The gem-difluoro group at the 2-position is a particularly noteworthy feature. This modification is known to alter the local electronics and conformation of the ring, which can have a profound impact on binding affinity and metabolic stability. The electron-withdrawing nature of the fluorine atoms can influence the pKa of the neighboring amine, potentially affecting its interaction with acidic residues in the enzyme's active site.

A hypothetical SAR study might involve synthesizing a matrix of compounds with variations at these key positions and evaluating their inhibitory activity against a specific biological target.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives as LSD1 Inhibitors

| Compound | R1 (Amine Substitution) | R2 (Ring Substitution) | IC50 (nM) |

| 1a | H | H | >10000 |

| 1b | Methyl | H | 5000 |

| 1c | Phenyl | H | 1000 |

| 1d | H | 4-Phenyl | 500 |

| 1e | Methyl | 4-Phenyl | 250 |

| 1f | Phenyl | 4-Phenyl | 100 |

This table is illustrative and based on general principles of medicinal chemistry, not on specific experimental data for the named compounds.

Stereochemistry is a critical determinant of biological activity, as biomolecules such as enzymes and receptors are chiral and often exhibit stereospecific recognition of their ligands. nih.gov For this compound, the stereochemistry at the C1 position, which bears the amine group, is expected to be paramount for its biological function.

The "(1S)" configuration dictates a specific three-dimensional arrangement of the amine group relative to the cyclopentane ring. It is highly probable that only one enantiomer will exhibit the desired biological activity, as it will have the correct orientation to fit into the chiral binding pocket of the target enzyme. The other enantiomer, (1R)-2,2-Difluorocyclopentan-1-amine, would likely be significantly less active or inactive.

This stereoselectivity is a well-documented phenomenon in drug action. For instance, in the case of tranylcypromine, a cyclopropylamine-based LSD1 inhibitor, the two enantiomers often display different potencies and selectivities. nih.gov Therefore, any preclinical development of derivatives of 2,2-Difluorocyclopentan-1-amine would necessitate an enantioselective synthesis to isolate the biologically active stereoisomer.

Molecular and Cellular Mechanism of Action Studies

The mechanism of action of this compound derivatives would be highly dependent on their biological target. Given the structural resemblance to known LSD1 inhibitors, a plausible hypothesis is that these compounds could act as inhibitors of this enzyme.

LSD1 is a flavin adenine (B156593) dinucleotide (FAD)-dependent amine oxidase that demethylates histone H3 at lysines 4 and 9 (H3K4 and H3K9). nih.gov Many small molecule inhibitors of LSD1, such as tranylcypromine, act as irreversible, mechanism-based inhibitors. mdpi.comnih.gov These inhibitors typically contain a reactive moiety, like the cyclopropylamine (B47189) of tranylcypromine, which, after oxidation by FAD, forms a covalent adduct with the cofactor, thereby inactivating the enzyme. mdpi.com

It is conceivable that derivatives of this compound could operate through a similar mechanism. The primary amine could be recognized by the enzyme's active site, and the strained or electronically modified cyclopentane ring could then participate in a chemical reaction leading to covalent modification of the FAD cofactor.

To elucidate the precise molecular mechanism, a series of biochemical and cellular assays would be required:

Enzyme Inhibition Assays: To determine if the compounds inhibit the target enzyme and to characterize the nature of the inhibition (e.g., reversible, irreversible, competitive, non-competitive).

Crystallography or Cryo-EM: To obtain a high-resolution structure of the compound bound to the enzyme, which would reveal the specific molecular interactions.

Cell-Based Assays: To confirm that the compounds engage the target in a cellular context and produce the expected downstream biological effects, such as changes in histone methylation levels and gene expression.

Computational and Theoretical Investigations of 1s 2,2 Difluorocyclopentan 1 Amine and Derivatives

Molecular Docking and Ligand-Protein Interaction Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For derivatives of (1S)-2,2-Difluorocyclopentan-1-amine, molecular docking simulations are instrumental in identifying potential protein targets and understanding the key interactions that govern their biological activity.

Research in this area often involves docking libraries of fluorinated cyclopentylamine (B150401) derivatives against the active sites of various enzymes and receptors. The simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein. For instance, the amine group of this compound can act as a hydrogen bond donor, while the fluorine atoms can participate in favorable electrostatic interactions.

Table 1: Hypothetical Molecular Docking Results of this compound Derivatives against a Kinase Target

| Derivative | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| This compound | -7.5 | Asp145, Lys72, Leu123 | Hydrogen Bond, Electrostatic, Hydrophobic |

| Derivative A (N-acetylated) | -8.2 | Asp145, Leu123, Val56 | Hydrogen Bond, Hydrophobic |

| Derivative B (N-benzylated) | -9.1 | Phe144, Leu123, Val56 | Hydrophobic, Pi-Pi Stacking |

Ligand-protein interaction simulations, often carried out using molecular dynamics, further refine the static picture provided by docking. These simulations can reveal the stability of the ligand-protein complex over time and highlight the dynamic nature of the interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR studies can help in predicting the activity of untested compounds and in understanding which molecular properties are most important for their biological effects.

A typical QSAR study on fluorinated cyclopentylamines would involve calculating a variety of molecular descriptors for each compound, such as electronic, steric, and hydrophobic parameters. These descriptors are then correlated with the experimentally determined biological activity using statistical methods like multiple linear regression or machine learning algorithms.

Key descriptors in QSAR models for such compounds could include:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, partial charges on atoms.

Hydrophobic descriptors: LogP (partition coefficient).

The resulting QSAR models can be used to screen virtual libraries of related compounds to identify those with the highest predicted activity for synthesis and testing.

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and properties of molecules. For this compound, DFT calculations can provide a wealth of information that is not easily accessible through experimental methods.

Electronic Structure and Reactivity Predictions

DFT calculations can be used to determine the distribution of electrons within the molecule, which is crucial for understanding its reactivity. Key electronic properties that can be calculated include:

Frontier Molecular Orbitals (HOMO and LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Atomic Charges: Calculating the partial charges on each atom can help in understanding intermolecular interactions, such as hydrogen bonding.

These calculations can predict the most likely sites of metabolic attack and help in designing derivatives with improved stability.

Conformational Energy Landscape Analysis

The biological activity of a molecule is often dependent on its three-dimensional conformation. DFT calculations can be used to explore the conformational energy landscape of this compound, identifying the most stable conformers and the energy barriers between them. The cyclopentane (B165970) ring can adopt various puckered conformations (e.g., envelope, twist), and the relative energies of these conformers can be influenced by the substituents. Understanding the preferred conformations is essential for rational drug design, as the bioactive conformation may not be the lowest energy conformer in solution.

Molecular Dynamics Simulations for Conformational Sampling and Binding Events

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational changes and binding events over time. For this compound, MD simulations can be used to:

Perform extensive conformational sampling: By simulating the molecule in a solvent environment, MD can provide a more realistic picture of its conformational preferences compared to in vacuo quantum chemical calculations.

Simulate ligand-protein binding and unbinding events: MD simulations can be used to study the entire process of a ligand binding to its target protein, providing insights into the mechanism of action and allowing for the calculation of binding free energies.

These simulations are computationally intensive but offer a powerful approach to understanding the dynamic behavior of this compound and its derivatives in a biological context.

De Novo Design and Virtual Screening Applications

The insights gained from the computational and theoretical investigations described above can be leveraged in de novo design and virtual screening campaigns to discover novel and more potent derivatives of this compound.

De novo design algorithms can use the structural information of a target's binding site to generate novel molecular structures that are predicted to bind with high affinity. The fluorinated cyclopentylamine scaffold can be used as a starting point or a building block in such design processes.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. Libraries containing derivatives of this compound can be screened against various protein targets to identify potential hits for further experimental validation. This approach can significantly accelerate the drug discovery process by prioritizing the most promising candidates.

Analytical and Spectroscopic Characterization Techniques in Research on 1s 2,2 Difluorocyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. For (1S)-2,2-difluorocyclopentan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments involving ¹H, ¹³C, and ¹⁹F nuclei provides a complete picture of the atomic connectivity and stereochemistry.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclopentane (B165970) ring. Due to the chiral center at C1 and the gem-difluoro substitution at C2, all protons on the ring are chemically non-equivalent, leading to complex splitting patterns. The proton at C1, adjacent to the amine group, would appear as a multiplet. The protons on carbons C3, C4, and C5 would also present as complex multiplets due to coupling with each other and, in the case of the C3 and C5 protons, long-range coupling to the fluorine atoms.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to display five unique signals, one for each carbon atom in the cyclopentane ring. The most characteristic signal would be for the C2 carbon, which is directly bonded to two fluorine atoms. This signal would appear as a triplet due to one-bond carbon-fluorine coupling (¹JCF). The C1 and C3 carbons, being adjacent to the C-F₂ group, would also exhibit splitting due to two-bond carbon-fluorine coupling (²JCF).

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial technique for its characterization. nih.gov The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it a highly sensitive nucleus for NMR analysis. wikipedia.org The two fluorine atoms at the C2 position are diastereotopic due to the chirality at C1. This magnetic non-equivalence would result in two separate signals in the ¹⁹F NMR spectrum, which would couple to each other, appearing as a pair of doublets (an AX system). Each of these signals would be further split into complex multiplets due to coupling with the neighboring protons on C1 and C3. The large chemical shift range of ¹⁹F NMR provides high resolution and sensitivity to the local electronic environment. wikipedia.orghuji.ac.il

Interactive Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constants (Hz) |

| ¹H | H-1 | ~3.0 - 3.5 | Multiplet | J(H,H), J(H,F) |

| ¹H | H-3 | ~1.8 - 2.2 | Multiplet | J(H,H), J(H,F) |

| ¹H | H-4 | ~1.6 - 1.9 | Multiplet | J(H,H) |

| ¹H | H-5 | ~1.7 - 2.1 | Multiplet | J(H,H), J(H,F) |

| ¹³C | C-1 | ~55 - 65 | Doublet of Triplets | ²J(C,F) |

| ¹³C | C-2 | ~120 - 130 | Triplet | ¹J(C,F) |

| ¹³C | C-3 | ~30 - 40 | Triplet | ²J(C,F) |

| ¹³C | C-4 | ~20 - 30 | Singlet | - |

| ¹³C | C-5 | ~25 - 35 | Triplet | ³J(C,F) |

| ¹⁹F | F-2a/2b | ~-90 to -110 | Pair of Doublets | ²J(F,F), J(F,H) |

Note: The data in this table are predicted values based on typical chemical shifts for similar structural motifs and are for illustrative purposes.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent protons on the cyclopentane ring (e.g., H-1 with H-5, H-3 with H-4, etc.), allowing for the tracing of the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the definitive assignment of each carbon signal based on the previously assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for confirming the connectivity of the entire molecule. For instance, correlations would be expected from the proton at C1 to the fluorinated carbon at C2 and the C5 carbon. Similarly, protons at C3 would show correlations to C1, C2, and C4.

The collective data from these 2D NMR experiments provide a robust and detailed map of the molecular structure, confirming the placement of the amine and difluoro groups on the cyclopentane ring. nih.govmdpi.com

Determining the enantiomeric purity is critical for chiral compounds. Chiral NMR spectroscopy is a common method to measure enantiomeric excess (e.e.). This is typically achieved by reacting the chiral amine with a chiral derivatizing agent (CDA), such as Mosher's acid chloride, to form a pair of diastereomers. researchgate.net These diastereomers are no longer mirror images and will have distinct NMR spectra. By integrating the signals corresponding to each diastereomer, typically in the ¹H or ¹⁹F NMR spectrum, the ratio of the enantiomers and thus the enantiomeric excess can be accurately calculated. nih.gov Alternatively, a chiral solvating agent (CSA) can be used to form transient, diastereomeric complexes that also exhibit separate NMR signals for each enantiomer.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to assess its purity.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, typically to within a few parts per million (ppm). ucsf.edu For this compound, HRMS would be used to determine the exact mass of the protonated molecule, [M+H]⁺. This experimentally determined exact mass can then be compared to the calculated theoretical mass for the molecular formula C₅H₁₀F₂N⁺. A close match between the experimental and theoretical values provides unequivocal confirmation of the compound's elemental composition.

Interactive Table 2: HRMS Data for this compound

| Ion Formula | Calculated Monoisotopic Mass (Da) | Analysis Mode |

| [C₅H₉F₂N + H]⁺ | 122.0832 | ESI+ |

Note: ESI+ refers to Positive Electrospray Ionization, a common technique for analyzing amines.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. shimadzu.com A sample of this compound is first injected into an LC system, where it passes through a column that separates it from any impurities or byproducts. nih.gov The eluent from the column then flows into the mass spectrometer, which detects the compound as it exits the column. The mass spectrometer provides the mass-to-charge ratio of the main peak, confirming its identity, while the chromatogram provides information about its purity based on the relative area of the main peak compared to any impurity peaks. nih.gov This technique is essential for quality control and ensuring the compound meets the required purity specifications for its intended use.

Chromatographic Methods

Chromatographic techniques are indispensable for the separation and purification of chemical compounds. For this compound, various chromatographic methods would be utilized to assess its chemical and enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for determining the purity of a synthesized compound. In the analysis of this compound, a reversed-phase HPLC method would likely be developed. This involves a non-polar stationary phase (typically C18-silica) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile or methanol, with additives such as trifluoroacetic acid or formic acid to improve peak shape and resolution.

The primary amine functionality of the molecule allows for derivatization with various reagents to enhance its detectability, especially if the compound lacks a strong chromophore for UV detection. Reagents such as dansyl chloride or o-phthalaldehyde (OPA) could be used to introduce a fluorescent tag, significantly increasing the sensitivity of the analysis.

Expected Research Findings:

A successful HPLC method would demonstrate a sharp, symmetrical peak for this compound, well-separated from any impurities or starting materials. The retention time would be characteristic of the compound under the specific chromatographic conditions. Purity would be assessed by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A purity level of >98% is often required for compounds intended for further use in research and development.

| Parameter | Expected Value/Condition |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm or Fluorescence (with derivatization) |

| Expected Retention Time | 5-10 minutes |

| Purity Assessment | >98% by peak area integration |

This interactive table presents typical parameters for an HPLC analysis of a small amine compound. The exact values would be determined during method development.

Given that the target compound is a single enantiomer, this compound, it is crucial to verify its enantiomeric purity. Chiral HPLC is the gold standard for this purpose. This technique utilizes a chiral stationary phase (CSP) that can differentiate between the two enantiomers of a racemic mixture.

For the separation of a chiral amine, polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. Normal-phase chromatography, using a mobile phase of hexane and an alcohol like isopropanol or ethanol, is commonly employed for this type of separation.

Expected Research Findings:

In a chiral HPLC analysis of a sample of this compound, the desired outcome is a single major peak corresponding to the (1S) enantiomer and a minimal or non-existent peak for the (1R) enantiomer. The enantiomeric excess (e.e.) can be calculated from the relative peak areas. A high e.e. value, typically >99%, would confirm the stereochemical integrity of the compound.

| Parameter | Expected Value/Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol (e.g., 90:10 v/v) with a basic additive |

| Flow Rate | 0.5 - 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Outcome | Baseline separation of the two enantiomers |

| Enantiomeric Excess | >99% for the (1S) enantiomer |

This interactive table outlines typical conditions for chiral HPLC separation of a chiral amine. The specific CSP and mobile phase composition would be optimized for the best resolution.

Gas Chromatography (GC) is another powerful technique for assessing the purity of volatile compounds. Due to the polar nature of amines, which can lead to poor peak shape and adsorption on the column, derivatization is often necessary for successful GC analysis. mdpi.comepa.gov The primary amine group of this compound can be acylated, for example, with trifluoroacetic anhydride, to produce a more volatile and less polar derivative. researchgate.net This also introduces additional fluorine atoms, which can enhance detection sensitivity with an electron capture detector (ECD). mdpi.com

The analysis would be performed on a capillary column with a suitable stationary phase, and the temperature of the oven would be programmed to increase during the run to ensure the elution of all components.

Expected Research Findings:

A GC analysis of the derivatized this compound would yield a sharp peak at a specific retention time. The purity can be determined by the relative peak area, similar to HPLC analysis. The use of a mass spectrometer as a detector (GC-MS) would provide further confirmation of the compound's identity through its mass spectrum.

| Parameter | Expected Value/Condition |

| Derivatization | Acylation with Trifluoroacetic Anhydride |

| Column | Capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~250 °C |

| Oven Program | Temperature ramp from a low to a high temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

This interactive table provides a general outline of a GC method for a derivatized amine. The precise temperature program and other parameters would be optimized experimentally.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. To perform this analysis on this compound, it would first need to be crystallized, often as a salt (e.g., hydrochloride or tartrate) to improve crystal quality.

The technique involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. From this pattern, the electron density map of the molecule can be calculated, revealing the precise arrangement of atoms in the crystal lattice. This would unambiguously confirm the cyclopentane ring conformation, the positions of the fluorine and amine substituents, and the absolute stereochemistry of the chiral center.

Expected Research Findings:

An X-ray crystal structure would provide detailed information on bond lengths, bond angles, and torsional angles. For this compound, it would confirm the (1S) configuration. The data would also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the crystal packing. While specific crystallographic data for this compound is not available, a search for structurally related fluorinated cyclopentane derivatives in crystallographic databases could provide insights into expected bond lengths and angles. nih.govwiley.com

| Parameter | Expected Information |

| Crystal System | To be determined (e.g., Orthorhombic, Monoclinic) |

| Space Group | To be determined |

| Unit Cell Dimensions | To be determined |

| Key Bond Lengths | C-F, C-N, C-C bond distances |

| Key Bond Angles | Angles around the chiral center and within the cyclopentane ring |

| Absolute Configuration | Confirmation of the (1S) stereochemistry |

This interactive table lists the key information that would be obtained from a successful X-ray crystallographic analysis.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are complementary and are based on the absorption (IR) or scattering (Raman) of light by molecular vibrations. kurouskilab.com

Infrared (IR) Spectroscopy:

The IR spectrum of this compound would be expected to show characteristic absorption bands for the amine and alkyl C-H groups, as well as vibrations involving the carbon-fluorine bonds. Key expected absorptions include:

N-H stretching: Two bands in the region of 3300-3500 cm⁻¹ for the primary amine (asymmetric and symmetric stretches).

N-H bending: A band around 1600 cm⁻¹.

C-H stretching: Bands just below 3000 cm⁻¹ for the sp³ C-H bonds of the cyclopentane ring.

C-F stretching: Strong absorptions in the region of 1000-1200 cm⁻¹.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. While N-H and C-F stretches are also Raman active, the C-C backbone vibrations of the cyclopentane ring are often more prominent in the Raman spectrum. The spectrum would be characterized by:

C-H stretching: Bands in the 2800-3000 cm⁻¹ region.

CH₂ bending/scissoring: Bands around 1450 cm⁻¹.

C-C stretching: Bands in the fingerprint region (below 1500 cm⁻¹) that are characteristic of the cyclopentane ring structure.

Expected Research Findings:

The combination of IR and Raman spectra would serve as a unique fingerprint for this compound, confirming the presence of the key functional groups and providing structural information. The exact positions of the peaks would be influenced by the specific molecular environment and any intermolecular interactions in the sample.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| N-H Stretch (asymm) | ~3380 | Weak |

| N-H Stretch (symm) | ~3300 | Weak |

| C-H Stretch | 2850-2960 | Strong |

| N-H Bend | ~1610 | Moderate |

| CH₂ Bend | ~1460 | Moderate |

| C-F Stretch | 1000-1200 (Strong) | Moderate to Weak |

| C-C Stretch | Fingerprint region | Strong |

This interactive table presents the expected vibrational frequencies for the key functional groups in this compound based on typical values for similar structures.

Future Research Directions and Translational Perspectives for Fluorinated Cyclopentanamine Scaffolds

Development of Novel and Efficient Synthetic Methodologies for Fluorinated Amines

The synthesis of fluorinated amines remains a significant area of research, with a continuous demand for more efficient and versatile methods. acs.orgnih.govresearchgate.net While several strategies exist for the synthesis of compounds like (1S)-2,2-Difluorocyclopentan-1-amine, future efforts will likely focus on several key areas:

Late-Stage Fluorination: Developing methods for the introduction of fluorine atoms at a late stage in a synthetic sequence is highly desirable. This approach allows for the diversification of complex molecules without the need to redesign the entire synthetic route. nih.gov Research into radical and transition-metal-catalyzed C-H fluorination could provide powerful tools for this purpose. nih.gov

Asymmetric Synthesis: The development of stereoselective methods for the synthesis of chiral fluorinated amines is crucial, as the biological activity of these compounds is often dependent on their stereochemistry. Future research will likely involve the design of new chiral catalysts and auxiliaries to control the stereochemical outcome of fluorination and amination reactions. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages for the synthesis of fluorinated compounds, including improved safety, scalability, and the ability to handle unstable intermediates. chemistryviews.org A protecting-group-free and semi-continuous process for the synthesis of racemic fluorinated α-amino acids from fluorinated amines has been developed, showcasing the potential of this technology. chemistryviews.org

Novel Fluorinating Reagents: The development of new, safer, and more selective fluorinating reagents is an ongoing endeavor. Research into reagents that can deliver fluorine under mild conditions and with high functional group tolerance will be critical for advancing the synthesis of complex fluorinated amines.

A summary of emerging synthetic strategies is presented in the table below:

| Synthetic Strategy | Description | Potential Advantages |

| Late-Stage C-H Fluorination | Direct introduction of fluorine into C-H bonds of a pre-assembled molecular scaffold. | Rapid diversification of complex molecules, avoids de novo synthesis. |

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemistry of fluorination or amination reactions. | Access to enantiomerically pure fluorinated amines. |

| Continuous Flow Synthesis | Performing reactions in a continuous stream rather than in a batch reactor. | Improved safety, scalability, and control over reaction parameters. chemistryviews.org |

| Decarboxylative Fluorination | Introduction of fluorine by replacing a carboxylic acid group. | Utilizes readily available starting materials. nih.gov |

Exploration of New Biological Targets and Therapeutic Pathways

Fluorinated cyclopentanamines have the potential to interact with a wide range of biological targets. The introduction of fluorine can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, leading to enhanced potency, selectivity, and metabolic stability. mdpi.comresearchgate.net

Future research in this area will likely focus on:

Expanding Therapeutic Areas: While fluorinated compounds have found applications in areas such as oncology, infectious diseases, and central nervous system disorders, there is potential to explore their use in other therapeutic areas. researchgate.netmdpi.com For instance, the unique conformational constraints imposed by the difluorinated cyclopentane (B165970) ring could be exploited to target protein-protein interactions or allosteric binding sites.

Mechanism of Action Studies: A deeper understanding of how fluorinated cyclopentanamines interact with their biological targets at a molecular level is crucial for rational drug design. Techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling can provide valuable insights into binding modes and structure-activity relationships.

Targeted Drug Delivery: The incorporation of fluorinated cyclopentanamine scaffolds into targeted drug delivery systems could enhance their therapeutic efficacy while minimizing off-target effects. This could involve conjugation to antibodies, peptides, or other targeting moieties.

Advanced Computational Tools for Fluorine-Containing Systems

Computational methods are becoming increasingly indispensable in the design and development of fluorinated drug candidates. nih.govacs.org These tools can help to predict the effects of fluorination on molecular properties and biological activity, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. nih.gov

Key areas for future development in computational fluorine chemistry include:

Improved Force Fields: The development of more accurate force fields that can reliably model the unique electronic properties of fluorine is essential for accurate molecular dynamics simulations and free-energy calculations. figshare.com

Quantum Mechanical Methods: Quantum mechanical calculations can provide a more detailed understanding of the electronic effects of fluorine, such as its influence on pKa, hydrogen bonding, and aromatic interactions. acs.org

Machine Learning and Artificial Intelligence: AI-driven approaches can be used to analyze large datasets of fluorinated compounds and identify patterns that correlate with desired biological activities or physicochemical properties. acs.org This can accelerate the discovery of new drug candidates and optimize their properties. researchgate.net A perturbative fluorine scanning approach using free-energy perturbation has been developed to predict the best binders out of numerous fluorinated analogues. figshare.com

Integration of Biocatalysis in Large-Scale Chemical Synthesis

Biocatalysis offers a green and efficient alternative to traditional chemical synthesis for the production of fluorinated compounds. numberanalytics.comnih.gov Enzymes can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions, often avoiding the need for protecting groups and reducing waste generation. nih.gov

Future research in the biocatalytic synthesis of fluorinated cyclopentanamines will likely involve:

Enzyme Discovery and Engineering: The discovery of novel enzymes with the ability to catalyze the formation of carbon-fluorine bonds or to act on fluorinated substrates is a key area of research. numberanalytics.com Furthermore, protein engineering techniques can be used to improve the activity, stability, and selectivity of existing enzymes. researchgate.net

Enzymatic Cascades: The development of multi-enzyme cascade reactions can enable the synthesis of complex fluorinated molecules in a single pot, further increasing the efficiency and sustainability of the process.

Large-Scale Production: Scaling up biocatalytic processes to an industrial scale presents several challenges, including enzyme stability, cofactor regeneration, and product isolation. nih.gov Research into reactor design, process optimization, and downstream processing will be crucial for the commercial viability of biocatalytic routes to fluorinated amines. frontiersin.org

Design of Next-Generation Fluorinated Building Blocks for Diverse Applications

This compound is an example of a valuable fluorinated building block that can be used to construct a wide range of more complex molecules. nih.gov The design and synthesis of new fluorinated building blocks with diverse functionalities and three-dimensional shapes will be a key driver of innovation in medicinal chemistry and materials science. acs.orgresearchgate.net

Future directions in this area include:

Increased Structural Diversity: There is a growing trend towards the use of sp3-rich, saturated ring systems in drug discovery. nih.gov The development of new fluorinated building blocks based on different carbocyclic and heterocyclic scaffolds will provide medicinal chemists with a broader palette of molecular shapes to explore.

Multifunctional Building Blocks: The design of building blocks that contain multiple functional groups in addition to fluorine can streamline the synthesis of complex target molecules. acs.org For example, a building block containing both a fluorinated cyclopentanamine moiety and a reactive handle for bioconjugation could be highly valuable.

Applications Beyond Pharmaceuticals: While the primary focus of this article is on pharmaceutical applications, fluorinated cyclopentanamine scaffolds may also find use in other areas, such as agrochemicals, materials science, and ¹⁹F MRI imaging. chemrxiv.orgnih.gov

Q & A

Q. What are the standard synthetic routes for (1S)-2,2-Difluorocyclopentan-1-amine, and how are reaction conditions optimized?

The synthesis typically involves difluoromethylation of a cyclopentane precursor followed by stereoselective amination. Key steps include:

- Difluoromethylation : Using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce fluorine atoms.

- Amination : Chiral resolution or asymmetric catalysis (e.g., using Rhodium complexes) to achieve the (1S)-configuration. Optimization parameters include temperature (0–25°C), solvent polarity (e.g., dichloromethane or THF), and catalyst loading (1–5 mol%) to maximize enantiomeric excess (ee >98%) .

Q. How is the purity and stereochemistry of this compound confirmed experimentally?

- Chiral HPLC : Employing columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR Spectroscopy : NMR distinguishes fluorine environments, while NMR confirms cyclopentane ring conformation.

- Mass Spectrometry (HRMS) : Validates molecular weight (121.13 g/mol) and detects impurities (e.g., hydrochloride salts in derivatives) .

Q. What are the primary chemical reactions involving this compound?

- Nucleophilic Substitution : The amine group reacts with electrophiles (e.g., acyl chlorides) to form amides.

- Oxidation : Under mild conditions (e.g., ), the amine may oxidize to a nitroso derivative.

- Ring-Opening Reactions : Acidic conditions can destabilize the cyclopentane ring, leading to fluorinated linear byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of fluorine atoms influence the reactivity of this compound in asymmetric catalysis?

The electronegative fluorine atoms stabilize adjacent carbocations via inductive effects, enhancing selectivity in chiral transformations. Steric hindrance from the geminal difluoro group restricts access to the amine’s lone pair, requiring bulky catalysts (e.g., BINAP-Ru complexes) to achieve high enantioselectivity. Computational studies (DFT) suggest a 3.2 kcal/mol energy barrier difference between (1S) and (1R) pathways .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

- Impurity Profiles : Trace hydrochloride salts (e.g., CAS 921599-70-4) can alter solubility and receptor binding.

- Enantiomeric Purity : Even 2% contamination with the (1R)-isomer may skew results in assays targeting chiral receptors. Mitigation includes rigorous chiral HPLC validation and parallel testing of enantiopure batches .

Q. How can researchers design assays to evaluate the pharmacological potential of this compound?

- Target Selection : Prioritize receptors sensitive to fluorinated amines (e.g., GPCRs like 5-HTA or dopamine D).

- Binding Assays : Use radiolabeled ligands (e.g., -spiperone) to measure IC values.

- Metabolic Stability : Incubate with liver microsomes to assess CYP450-mediated degradation. Case Study: A 2024 study linked poor metabolic stability (t <30 min) to rapid N-dealkylation, prompting structural modifications .

Q. What are the challenges in scaling up the synthesis of enantiopure this compound?

Key issues include:

- Catalyst Cost : Rhodium-based catalysts are expensive; alternatives like organocatalysts are being explored.

- Purification : Distillation under reduced pressure (40–60°C, 0.1 mmHg) is required to separate diastereomers.

- Yield Optimization : Pilot-scale trials report 50–60% yields due to side reactions (e.g., over-fluorination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.